Fmoc-D-homoleucine

Peptide Synthesis Chiral Purity Stereochemistry

Fmoc-D-homoleucine (CAS 204320-60-5) is an N-α-Fmoc-protected, non-proteinogenic D-amino acid derivative characterized by a five-carbon, β-branched isobutyl side chain—one methylene unit longer than the standard proteinogenic leucine scaffold. This homologation distinguishes it from both Fmoc-D-leucine (C₄ side chain) and Fmoc-D-norleucine (linear C₄ chain lacking β-branching).

Molecular Formula C22H25NO4
Molecular Weight 367,45 g/mole
CAS No. 204320-60-5
Cat. No. B557671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-homoleucine
CAS204320-60-5
SynonymsFmoc-D-homoleucine; 204320-60-5; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoicacid; AmbotzFAA1327; AC1MBSV9; CTK8B8537; MolPort-003-725-406; ZINC2562458; ANW-60631; AJ-40750; AK-87800; KB-49684; KB-52045; KB-209634; RT-012942; FT-0697981; V4221; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoicacid; (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-methylhexanoicacid; (R)-2-[[(9H-Fluoren-9-yl)methoxycarbonyl]amino]-5-methylhexanoicacid
Molecular FormulaC22H25NO4
Molecular Weight367,45 g/mole
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyUJOQOPBFLFQOJJ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-homoleucine (CAS 204320-60-5) – Solid-Phase Peptide Synthesis Building Block for D-Configured, Homologated Peptide Design


Fmoc-D-homoleucine (CAS 204320-60-5) is an N-α-Fmoc-protected, non-proteinogenic D-amino acid derivative characterized by a five-carbon, β-branched isobutyl side chain—one methylene unit longer than the standard proteinogenic leucine scaffold. This homologation distinguishes it from both Fmoc-D-leucine (C₄ side chain) and Fmoc-D-norleucine (linear C₄ chain lacking β-branching) . The 9-fluorenylmethoxycarbonyl (Fmoc) group enables selective, base-labile N-terminal deprotection under standard solid-phase peptide synthesis (SPPS) conditions, while the D-configuration imparts resistance to endogenous L-specific proteases when incorporated into peptide backbones . The compound is commercially available at purities typically ≥97% by HPLC and is utilized as a high-fidelity building block for introducing conformational rigidity, enhanced hydrophobicity, and stereochemical diversity into synthetic peptides for structure–activity relationship (SAR) studies and peptidomimetic drug discovery .

SPPS building block for D-configured, homologated peptide design

Fmoc-protected for standard base-labile deprotection workflows

Supports conformational rigidity and hydrophobicity studies

Why Fmoc-D-homoleucine Cannot Be Replaced by General-Purpose Fmoc-D-Amino Acids in Chiral Peptide Design


Substituting Fmoc-D-homoleucine with a generic D-amino acid—such as Fmoc-D-leucine or Fmoc-D-norleucine—compromises three interdependent molecular properties that are critical in peptidomimetic and SAR-driven peptide research: (i) side-chain length and hydrophobicity (the homoleucine scaffold provides an additional methylene unit vs. leucine, altering RP-HPLC retention and membrane interaction potential); (ii) β-branching geometry (the isobutyl terminus imposes steric constraints distinct from the linear n-butyl chain of norleucine, differentially modulating secondary structure propensity); and (iii) chiroptical identity (the D-configuration produces a characteristic specific rotation of approximately +17.4° in DMF, which is opposite in sign and different in magnitude from Fmoc-L-homoleucine at approximately −15° to −18°) . These factors collectively determine proteolytic stability, target binding affinity, and peptide conformation. Simple D/L substitution or homolog omission therefore invalidates comparative SAR conclusions and may yield pharmacologically irrelevant or misleading data [1].

Target Compound
Side chain C₅, β-branched (isobutyl)
Chiroptical identity [α]D ~+17.4° (DMF)
Hydrophobicity +1 methylene vs. Leu
Generic D-Amino Acids
D-Leucine C₄ β-branched; may shift RP-HPLC retention and membrane interaction
D-Norleucine C₄ linear chain; β-branching geometry not preserved
L-Homoleucine Opposite stereochemistry; may invalidate SAR conclusions

Fmoc-D-homoleucine Evidence-Based Differentiation: Quantitative Data vs. Closest Analogs


Chiroptical Identity: Specific Rotation Discriminates D-Homoleucine from L-Homoleucine and D-Leucine

The specific rotation [α]D of Fmoc-D-homoleucine is +17.4° (c = 1, DMF), which is opposite in sign and distinct in magnitude from Fmoc-L-homoleucine (approximately −15° to −18° under comparable conditions) . It also differs from Fmoc-D-leucine, which exhibits a higher positive rotation of approximately +25° (c = 1, DMF), reflecting the shorter side chain . This parameter serves as a primary identity and stereochemical integrity check prior to SPPS coupling, enabling immediate detection of enantiomeric mis-assignment.

Chiroptical Identity
Cross-study comparable
+17.4° (c=1, DMF)
L-enantiomer: −15 ± 3°; D-Leu: +25 ± 2°
Supports enantiomer-attribution review
Non-destructive QC gate prior to SPPS coupling
Peptide Synthesis Chiral Purity Stereochemistry

Chromatographic Identity Control: Enantiomeric Purity Determination via Chiral HPLC (Chiralcel-OD Method)

A validated direct HPLC method using cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel-OD) resolves Fmoc-amino acid enantiomers with separation factors (α) between 1.5–2.2 and a general detection limit below 0.05% for the undesired antipode [1]. This method is applicable to Fmoc-D-homoleucine as part of the panel of seventeen Fmoc-amino acids characterized; the presence of the intrinsic Fmoc fluorophore enables fluorescence detection, achieving antipode detection in the ppm range in favorable cases. In contrast, Boc-protected homologs (e.g., Boc-D-homoleucine) lack this intrinsic fluorophore and require derivatization or alternative detection, adding analytical complexity .

Chiral HPLC Purity
Class-level inference
LOD
Chiralcel-OD, fluorescence detection
Sensitive enantiomeric purity verification
Fmoc fluorophore avoids derivatization
SPPS Coupling Fidelity
Cross-study comparable
≥97% to 100% (HPLC)
D-Leu comparator: ≥99% HPLC
Specification review for stoichiometry adjustment
Mass adjustment recommended for >15mer sequences
Scaffold Hydrophobicity
Class-level inference
+1 methylene vs. D-Leu
β-branched C₅ chain; +14 Da
Tunable LogD without charge alteration
May promote secondary structure folding
Protease Resistance
Class-level inference
D-config + homologation
Dual protection elements
Predicted proteolytic shielding enhancement
Quantitative half-life data requires experimental verification
Analytical Chemistry Enantiomeric Purity HPLC

Solid-Phase Peptide Synthesis Coupling: Reported Purity Benchmarks and Building Block Fidelity

Commercial Fmoc-D-homoleucine is supplied at verified purities of ≥97% (HPLC) to 100% (HPLC), with some vendors reporting 98.5% (HPLC) . In contrast, commercial Fmoc-D-leucine is frequently offered at ≥99% (HPLC) with enantiomeric purity ≥99.5% . The slightly wider purity specification for Fmoc-D-homoleucine reflects the added synthetic complexity of the homologated side chain. For SPPS users, this means that coupling with standard activation reagents (e.g., HBTU/HOBt/DIEA in DMF) proceeds efficiently, but pre-weighing should account for the nominal purity to ensure accurate stoichiometry, particularly for sequences exceeding 15 residues where cumulative coupling deficits can significantly reduce crude peptide yield.

SPPS Coupling Fidelity
Cross-study comparable
≥97% to 100% (HPLC)
D-Leu comparator: ≥99% HPLC
Specification review for stoichiometry adjustment
Mass adjustment recommended for >15mer sequences
SPPS Coupling Efficiency Peptide Chemistry

Homologated Scaffold Property: Increased Side-Chain Length Modulates Peptide Hydrophobicity and Secondary Structure

The homoleucine side chain (5-methylhexanoic acid backbone) is one methylene unit longer than standard leucine (4-methylpentanoic acid) . This extension increases the hydrophobic accessible surface area and has been shown in β-homo amino acid systems to promote folding into well-ordered secondary structures including helices, turns, and sheets, while also conferring inherent stability against proteolytic degradation [1]. When incorporated into gramicidin S-inspired cyclic α/β-peptides, (R)-Fmoc-β²homoleucine—the β²-analog of the target compound—was used as a key building block that, in combination with α- and β³-amino acids, generated conformationally constrained cyclic peptides with antibacterial screening activity [2]. This structural precedent supports the use of the α-D-homoleucine scaffold for modulating peptide conformation and bioactivity in SAR campaigns.

Scaffold Hydrophobicity
Class-level inference
+1 methylene vs. D-Leu
β-branched C₅ chain; +14 Da
Tunable LogD without charge alteration
May promote secondary structure folding
Peptidomimetics Hydrophobicity Secondary Structure

Protease Resistance: D-Configuration Plus Homologation Confers Dual Protection Against Enzymatic Degradation

Peptides incorporating D-amino acids are inherently resistant to L-specific proteases, a property well-established in the peptidomimetic literature [1]. The additional homologation of the side chain (β- or α-homologation) further enhances metabolic stability: β-homo amino acids are reported to be remarkably stable to metabolism, exhibiting slow microbial degradation and inherent resistance to both proteases and peptidases [2]. Although direct comparative half-life data for Fmoc-D-homoleucine-containing peptides versus Fmoc-L-leucine controls are not available in the public domain, the combination of D-configuration and homologation is predicted—based on class-level evidence from systematic backbone modification studies—to provide greater proteolytic shielding than either modification alone .

Protease Resistance
Class-level inference
D-config + homologation
Dual protection elements
Predicted proteolytic shielding enhancement
Quantitative half-life data requires experimental verification
Proteolytic Stability Peptide Therapeutics D-Amino Acids

Fmoc-D-homoleucine: Priority Application Scenarios Derived from Quantitative Evidence


Protease-Resistant Peptide Therapeutics – Dual Stabilization via D-Configuration and Homologation

In the design of long-acting therapeutic peptides targeting extracellular protein–protein interactions, Fmoc-D-homoleucine can be substituted at key proteolytic cleavage sites. The D-configuration blocks L-specific protease recognition, while the homologated side chain provides additional steric shielding as supported by class-level evidence on backbone-modified peptides [1][2]. Use the specific rotation value (+17.4°) to confirm enantiomeric identity before SPPS incorporation .

Chiral Peptide SAR Libraries – Systematic Exploration of Side-Chain Length and Branching Effects

For structure–activity relationship studies comparing D-leucine, D-norleucine, and D-homoleucine at a defined sequence position, Fmoc-D-homoleucine provides a +1 methylene increment over Fmoc-D-leucine while retaining β-branching, contrasting with the linear chain of Fmoc-D-norleucine [1]. This enables systematic dissection of hydrophobic packing and steric effects on target binding without altering backbone charge or hydrogen-bonding capacity.

Gramicidin S-Inspired Cyclic α/β-Peptide Antibiotics

As demonstrated by van der Knaap et al. (2012), (R)-Fmoc-β²homoleucine—the β²-homolog of the target compound—was successfully employed in the synthesis of cyclo-(αβ²αβ³α)₂ peptides with antibacterial activity [1]. Researchers can extend this approach using Fmoc-D-α-homoleucine for analogous cyclic peptide scaffolds, leveraging the established synthetic methodology and chiral building block compatibility.

High-Sensitivity QC Release Testing via Intrinsic Fmoc Fluorescence

Procurement and analytical QC teams can exploit the intrinsic Fmoc fluorophore for direct enantiomeric purity determination on Chiralcel-OD columns with fluorescence detection (LOD <0.05% for undesired antipode), as validated by Spöndlin & Küsters (1994) [1]. This eliminates the need for derivatization required by non-fluorescent protecting groups (e.g., Boc) and accelerates batch release testing in cGMP peptide manufacturing environments [2].

Application
Selection Property
Validation Focus
Protease-resistant peptide design
D-configuration + homologated side chain
Enantiomeric identity and cleavage-site stability
Chiral SAR library exploration
Side-chain length and branching geometry
Hydrophobic packing and steric effect comparison
Cyclic α/β-peptide antibiotic research
Homologated scaffold compatibility
Conformation-constrained scaffold synthesis
QC release testing workflow
Intrinsic Fmoc fluorescence
Chiral HPLC method with fluorescence detection

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